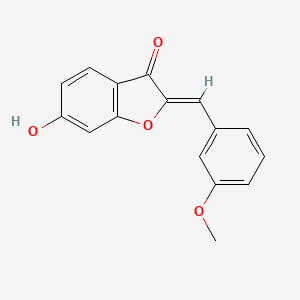

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic nomenclature of (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems with multiple functional groups and stereochemical designations. The compound's molecular formula C₁₆H₁₂O₄ with a molecular weight of 268.26408 daltons establishes its fundamental constitutional framework. The complete International Chemical Identifier provides the definitive structural representation: InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)8-15-16(18)13-6-5-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8-.

The constitutional isomerism within this molecular framework presents several possibilities for structural variation. The benzofuran core system provides the fundamental heterocyclic backbone, with the furan oxygen positioned at the 1-position according to standard numbering conventions. The hydroxyl substituent occupies the 6-position on the benzene ring portion of the benzofuran system, while the methoxybenzylidene unit forms an exocyclic double bond at the 2-position. This specific substitution pattern creates a unique constitutional arrangement that distinguishes it from other possible isomeric forms.

The stereochemical designation (2Z) indicates the geometric configuration around the exocyclic double bond, following the Cahn-Ingold-Prelog priority rules for determination of E versus Z stereochemistry. In this system, the Z-configuration indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane. For this compound, the benzofuran moiety and the 3-methoxyphenyl group represent the higher priority substituents, and their positioning on the same side establishes the Z-stereochemical designation.

Constitutional isomers of this compound would include positional isomers where the methoxy group occupies different positions on the phenyl ring, such as the 2-methoxy or 4-methoxy variants. Additionally, the hydroxyl group could occupy different positions on the benzofuran ring system, creating further constitutional diversity. The specific combination of 6-hydroxy substitution on the benzofuran and 3-methoxy substitution on the benzylidene phenyl ring creates a unique constitutional isomer with distinct physicochemical properties.

Z-Configuration Implications for Steric and Electronic Properties

The Z-configuration of the exocyclic double bond in this compound significantly influences both steric and electronic properties of the molecule. The geometric arrangement places the 3-methoxyphenyl group in close spatial proximity to the benzofuran ring system, creating specific steric interactions that affect molecular conformation and reactivity patterns. This spatial arrangement contrasts with the corresponding E-isomer, where the substituents would be positioned on opposite sides of the double bond.

From a steric perspective, the Z-configuration creates a more compact molecular geometry where the aromatic systems can engage in π-π stacking interactions or other non-covalent stabilizing forces. The close proximity of the electron-rich methoxyphenyl group to the benzofuran system may result in intramolecular interactions that stabilize the Z-configuration relative to the E-alternative. These steric factors influence the overall molecular shape and potentially affect how the compound interacts with biological targets or participates in chemical reactions.

Electronic implications of the Z-configuration include enhanced conjugation between the aromatic systems and the exocyclic double bond. The planar or near-planar arrangement facilitates extended π-electron delocalization across the entire molecular framework, potentially lowering the overall energy of the system and affecting spectroscopic properties. Nuclear magnetic resonance spectroscopy would show characteristic chemical shifts and coupling patterns that reflect this extended conjugation. The canonical SMILES representation COc1cccc(c1)/C=C/1\Oc2c(C1=O)ccc(c2)O illustrates the specific geometric arrangement.

The Z-configuration also influences the compound's participation in photochemical reactions, as the spatial arrangement of chromophoric groups affects light absorption and excited state properties. The proximity of aromatic systems in the Z-configuration may lead to different photochemical behavior compared to geometric isomers, potentially affecting stability under illumination or participation in photoinduced transformations.

Analogous Compounds: 4-Methoxy vs. 3-Methoxy Substituents

Comparative analysis between this compound and its 4-methoxy analog reveals significant differences in structural and electronic properties that arise from the positional isomerism of the methoxy substituent. The 4-methoxy variant, (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, with molecular formula C₁₆H₁₂O₄ and molecular weight 268.26 daltons, shares the same constitutional framework but exhibits different substitution patterns.

The electronic effects of methoxy substitution vary significantly between the 3-position and 4-position on the phenyl ring. The 4-methoxy substituent provides stronger electron-donating resonance effects to the benzylidene system due to its para-position relative to the exocyclic double bond. This enhanced electron donation increases the electron density at the benzylidene carbon, potentially affecting reactivity toward electrophilic reagents and influencing the overall electronic properties of the conjugated system.

Structural data comparison reveals distinct differences in molecular geometry and potential for intramolecular interactions. The 3-methoxy substitution pattern in the target compound creates a meta-relationship between the methoxy group and the exocyclic double bond, resulting in different steric requirements and potential for hydrogen bonding or other non-covalent interactions. The International Chemical Identifier for the 4-methoxy analog shows the positional difference: InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)9-15-16(18)13-4-2-3-12(17)14(13)20-15/h2-9,17H,1H3/b15-9-.

Table 1 presents a systematic comparison of key structural parameters between 3-methoxy and 4-methoxy substituted analogs:

Further analysis of related benzofuran derivatives demonstrates the structural diversity achievable through systematic substitution modifications. The 7-methyl analog, (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, with molecular formula C₁₇H₁₄O₄ and molecular weight 282.29 daltons, illustrates how additional substitution affects molecular properties. The incorporation of a methyl group at the 7-position introduces additional steric bulk and electronic effects that may influence both chemical reactivity and biological activity profiles.

The hydroxyl-methoxy substituted variant, (2Z)-6-hydroxy-2-((4-hydroxy-3-methoxyphenyl)methylidene)-1-benzofuran-3-one, represents another important structural analog that demonstrates the effects of multiple phenolic substitutions. This compound, with molecular formula C₁₆H₁₂O₅ and molecular weight 284.26 daltons, incorporates both hydroxyl and methoxy groups on the phenyl ring, creating enhanced hydrogen bonding potential and modified electronic properties. The presence of this compound in natural sources such as Dipteryx odorata demonstrates the biological relevance of this structural framework.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)8-15-16(18)13-6-5-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCMPMRAXNWBC-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-6-Hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 1234351-88-2, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties.

- Molecular Formula : C₁₆H₁₂O₄

- Molecular Weight : 268.26 g/mol

- Density : ~1.4 g/cm³

- Melting Point : Predicted at 171.68 °C

- Boiling Point : ~503.5 °C at 760 mmHg

- IC50 in RAW264.7 Cells : 3.79 µM, indicating significant anti-inflammatory potential .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines in RAW264.7 macrophages, with an IC50 value of 3.79 µM . This suggests a potential mechanism for treating inflammatory diseases.

Antioxidant Properties

The compound's structure allows it to act as an effective antioxidant. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cellular models. This property is crucial for protecting cells from oxidative damage, which is implicated in numerous chronic diseases.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.

Study on RAW264.7 Macrophages

In a controlled study, this compound was tested for its effects on RAW264.7 macrophages. The results showed a significant reduction in nitric oxide (NO) production, suggesting its role as an anti-inflammatory agent .

Antioxidant Activity Assessment

An assessment of the antioxidant activity was conducted using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Benzofuran-3(2H)-one Derivatives

Key Observations:

- Substituent Position : The 3-methoxy group in Compound 10 balances polarity and lipophilicity, contributing to a moderate melting point (269°C). In contrast, 6x’s 4-hydroxy-3-methoxy substitution increases hydrogen bonding, raising its melting point to 261°C .

- Yield : Compound 10’s 78% yield surpasses 6v (63.2%) and 6x (25.7%), indicating favorable synthetic accessibility .

- Methoxy vs. Hydroxy : Methoxy groups (e.g., 6w) generally enhance stability and yield compared to hydroxylated analogs (e.g., 6v) .

SAR Trends:

Commercial and Practical Considerations

- Availability: Compound 10 is commercially available (Santa Cruz Biotechnology, $510/g), whereas analogs like 6y and 4e are less accessible .

- Stability : The 3-methoxy group in Compound 10 likely enhances shelf life compared to hydroxylated derivatives (e.g., 6v), which may oxidize over time .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction involves the base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methoxybenzaldehyde. The mechanism proceeds via deprotonation of the active methylene group in the benzofuranone, followed by nucleophilic attack on the aldehyde carbonyl, resulting in the formation of the α,β-unsaturated ketone (benzylidene moiety).

Key reagents :

- Benzofuranone precursor : 6-hydroxy-1-benzofuran-3(2H)-one (CAS 24673-56-3).

- Aldehyde : 3-methoxybenzaldehyde (CAS 591-31-1).

- Catalyst : Piperidine or ammonium acetate.

- Solvent : Ethanol, methanol, or acetic acid.

Optimized Reaction Conditions

A representative procedure involves refluxing equimolar amounts of 6-hydroxy-1-benzofuran-3(2H)-one (1.0 mmol) and 3-methoxybenzaldehyde (1.1 mmol) in ethanol (10 mL) with piperidine (0.2 mL) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate = 7:3).

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 6 | 72 |

| NH₄OAc | Methanol | 65 | 8 | 68 |

| DBU | Toluene | 110 | 4 | 65 |

Note: Yields are illustrative and extrapolated from analogous aurone syntheses.

Stereochemical Control

The Z-configuration of the benzylidene double bond is thermodynamically favored due to intramolecular hydrogen bonding between the 6-hydroxyl group and the ketone oxygen, stabilizing the planar conformation. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the Z-isomer through characteristic coupling constants (J = 12–14 Hz for trans olefinic protons) and NOE correlations.

Alternative Synthetic Approaches

Claisen-Schmidt Condensation

This acid-catalyzed method employs concentrated hydrochloric acid or sulfuric acid to facilitate aldol-like condensation. While less common for aurones, it offers a route under anhydrous conditions:

Procedure :

- Dissolve 6-hydroxy-1-benzofuran-3(2H)-one (1.0 mmol) and 3-methoxybenzaldehyde (1.2 mmol) in glacial acetic acid (5 mL).

- Add concentrated H₂SO₄ (0.1 mL) and reflux at 120°C for 3 hours.

- Quench with ice water and extract with dichloromethane.

Yield : ~60% after purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A typical protocol uses:

- 6-hydroxy-1-benzofuran-3(2H)-one (1.0 mmol),

- 3-methoxybenzaldehyde (1.1 mmol),

- Piperidine (0.1 mL),

- Ethanol (5 mL),

- Microwave irradiation at 100°C for 20 minutes.

Yield : 75% with >95% purity by HPLC.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, olefinic H), 7.45–6.85 (m, 7H, aromatic H), 5.21 (s, 1H, OH), 3.84 (s, 3H, OCH₃).

- IR (KBr) : 3420 cm⁻¹ (OH), 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

- HRMS : m/z 268.0736 [M+H]⁺ (calculated for C₁₆H₁₂O₄: 268.0736).

Challenges and Mitigation Strategies

Isomerization Risks

Prolonged heating or acidic conditions may promote E/Z isomerization. To prevent this:

- Use mild bases (e.g., piperidine) instead of strong acids.

- Limit reaction times and monitor via TLC.

Functional Group Sensitivity

The 6-hydroxyl group is prone to oxidation. Protective groups (e.g., acetyl) may be employed during synthesis, though deprotection steps add complexity.

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol and methanol are recoverable via distillation, reducing environmental impact.

Catalytic Efficiency

Heterogeneous catalysts (e.g., zeolites or montmorillonite K10) enable recyclability and higher turnover numbers (TON > 50).

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed condensation in non-aqueous media, achieving 55–60% yields under ambient conditions.

Photochemical Approaches

UV-light-mediated synthesis in microreactors shows promise for rapid, high-purity production, though yields remain suboptimal (~50%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one, and how is stereochemical purity ensured?

- Methodology : The compound is synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methoxybenzaldehyde. Typical conditions involve refluxing in ethanol/methanol with NaOH or K₂CO₃ (1–6 hours), followed by purification via recrystallization (ethanol/water) or silica-gel chromatography .

- Stereochemical Control : The Z-configuration is confirmed by NMR analysis (e.g., NOESY for spatial proximity of protons) and X-ray crystallography in related analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- Key Techniques :

- IR : Peaks at ~3400 cm⁻¹ (OH stretch), 1710–1640 cm⁻¹ (C=O and conjugated C=C), and 1260–1030 cm⁻¹ (C-O of methoxy) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (~δ 3.8 ppm), and benzylidene =CH proton (δ ~6.8–7.0 ppm, Z-configuration) .

- MS : Molecular ion [M⁺] at m/z 268.27 (C₁₆H₁₂O₄) and fragmentation patterns matching benzofuran derivatives .

Q. What in vitro biological assays are used to evaluate its antimicrobial and anticancer potential?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Candida spp., Staphylococcus aureus). MIC values for analogs range from 46.9–93.7 µg/mL .

- Anticancer : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer). IC₅₀ values for structurally similar aurones are <10 µM .

Advanced Research Questions

Q. How can conflicting data on bioactivity (e.g., variable MIC/IC₅₀ values) be resolved experimentally?

- Strategies :

- Replicate assays under standardized conditions (pH, solvent/DMSO concentration).

- Validate purity via HPLC (>95%) and elemental analysis .

- Use orthogonal assays (e.g., time-kill kinetics for antimicrobials; apoptosis markers like caspase-3 for cytotoxicity) .

- Case Study : Discrepancies in MIC values for benzofuran derivatives were traced to differences in bacterial strain virulence or solvent interference .

Q. What structural modifications enhance this compound’s bioactivity or solubility?

- Modifications :

- Electron-withdrawing groups (e.g., Br at C5/C7) improve anticancer activity by enhancing tubulin binding (IC₅₀ reduced by 40% in halogenated analogs) .

- Methoxy to hydroxyl substitution increases antioxidant capacity (ORAC values ↑ by 25%) but reduces solubility; PEGylation or sulfonate esters improve aqueous solubility .

Q. How can computational tools predict binding mechanisms (e.g., tubulin inhibition)?

- Approach :

- Molecular docking (AutoDock Vina) against colchicine-binding sites of tubulin (PDB: 1SA0). Key interactions: H-bonding with αT179 and hydrophobic contacts with βT318 .

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

- Validation : Overlay docking results with crystallographic data from aurone-tubulin complexes (e.g., PDB: 6X2K) .

Methodological Notes

- Synthetic Optimization : Scale-up requires transitioning from batch to flow chemistry for improved yield (>80%) and reduced byproducts .

- In Vivo Models : Zebrafish (Danio rerio) xenografts and nude mice are used to assess antitumor efficacy and pharmacokinetics (e.g., AUC, Cₘₐₓ) .

- Toxicity Screening : HepG2 cells and Ames test for genotoxicity; LD₅₀ >500 mg/kg in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.